molecular formula C7H12O2 B1353178 Ethyl trans-2-pentenoate CAS No. 24410-84-2

Ethyl trans-2-pentenoate

Cat. No. B1353178
CAS RN: 24410-84-2
M. Wt: 128.17 g/mol
InChI Key: AGMKVZDPATUSMS-AATRIKPKSA-N
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Description

Ethyl trans-2-pentenoate is a chemical compound with the formula C7H12O2 and a molecular weight of 128.1690 . It is also known by other names such as (E)-2-Pentenoic acid ethyl ester .


Molecular Structure Analysis

The IUPAC Standard InChI for Ethyl trans-2-pentenoate is InChI=1S/C7H12O2/c1-3-5-6-7(8)9-4-2/h5-6H,3-4H2,1-2H3/b6-5+ . This structure is also available as a 2D Mol file or as a computed 3D SD file .


Physical And Chemical Properties Analysis

Ethyl trans-2-pentenoate has a density of 0.9±0.1 g/cm3 . It has a boiling point of 149.3±9.0 °C at 760 mmHg . The vapour pressure is 4.1±0.3 mmHg at 25°C . The enthalpy of vaporization is 38.6±3.0 kJ/mol . The flash point is 45.4±6.2 °C . The index of refraction is 1.428 . The molar refractivity is 36.3±0.3 cm3 .

Scientific Research Applications

Ethyl trans-2-pentenoate is a chemical compound with the formula C7H12O2 . It has a molecular weight of 128.1690 . This compound is also available as a 2d Mol file or as a computed 3d SD file .

The National Institute of Standards and Technology (NIST) provides access to a collection of critically evaluated thermodynamic property data for pure compounds like Ethyl trans-2-pentenoate . These data were generated through dynamic data analysis, as implemented in the NIST ThermoData Engine software package .

  • Chemical Synthesis Ethyl trans-2-pentenoate may be used in various chemical syntheses . The exact methods of application or experimental procedures would depend on the specific synthesis being performed.

  • Thermophysical Property Data The National Institute of Standards and Technology (NIST) provides access to a collection of critically evaluated thermodynamic property data for pure compounds like Ethyl trans-2-pentenoate . These data were generated through dynamic data analysis, as implemented in the NIST ThermoData Engine software package . This information could be useful in various fields of research, including physical chemistry and chemical engineering.

  • Chemical Synthesis Ethyl trans-2-pentenoate may be used in various chemical syntheses . The exact methods of application or experimental procedures would depend on the specific synthesis being performed.

  • Thermophysical Property Data The National Institute of Standards and Technology (NIST) provides access to a collection of critically evaluated thermodynamic property data for pure compounds like Ethyl trans-2-pentenoate . These data were generated through dynamic data analysis, as implemented in the NIST ThermoData Engine software package . This information could be useful in various fields of research, including physical chemistry and chemical engineering.

  • Gas Phase Thermochemistry Ethyl trans-2-pentenoate can be used in studies related to gas phase thermochemistry . The data obtained from these studies can be useful in understanding the behavior of the compound under different conditions.

Safety And Hazards

While handling Ethyl trans-2-pentenoate, it is recommended to avoid ingestion and inhalation. Keep away from open flames, hot surfaces and sources of ignition. Use only non-sparking tools. Use spark-proof tools and explosion-proof equipment .

properties

IUPAC Name

ethyl (E)-pent-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O2/c1-3-5-6-7(8)9-4-2/h5-6H,3-4H2,1-2H3/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGMKVZDPATUSMS-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C/C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl trans-2-pentenoate

CAS RN

24410-84-2, 27805-84-1
Record name Ethyl trans-2-pentenoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024410842
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (Z)-2-Pentenoic acid ethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027805841
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
28
Citations
M Procházka, M Paleček - Collection of Czechoslovak Chemical …, 1970 - cccc.uochb.cas.cz
The main products of the pyrolytic elimination of acetic acid from [3-acetoxy esters are trans-iso-mers of o:,[3-unsaturated esters. The ratio of trans-and cis-isomers increases with the …
Number of citations: 2 cccc.uochb.cas.cz
DE McGreer, W Wai… - Canadian Journal of …, 1960 - cdnsciencepub.com
… Analysis of the product showed, respectively, methyl cis-2-pentenoate 7%, 7%; ~i~ethyl trans-2-pentenoate 4770, 48%; and methyl trans-3-pentenoate 4670, &yo. In additio~i to these …
Number of citations: 23 cdnsciencepub.com
K de Lemos Sampaio, ACT Biasoto… - Food research …, 2013 - Elsevier
The objective of this study was to identify and quantify the recovery of aroma volatiles during the concentration of cashew apple juice and propose kinetic models. Fresh juice was …
Number of citations: 18 www.sciencedirect.com
J Chen, X Luo, Y Sun, S Si, Y Xu, YM Lee… - CCS …, 2022 - chinesechemsoc.org
… Linear alkenes with varied chain length ( 22a – 26a ) such as ethyl trans-2-pentenoate 22a , ethyl trans-2-hexenoate 23a , ethyl trans-2-heptenoate 24a , ethyl trans-2-octenoate 25a , …
Number of citations: 4 www.chinesechemsoc.org
G Xie, Y Ma, Q Cao, P Lu, H Chen… - Advances in Energy …, 2022 - books.google.com
Headspace solid phase microextraction (HS-SPME) and gas chromatography with mass spectrometry (GC-MS) were used to analyze the aroma substances contained in the peel, pulp, …
Number of citations: 2 books.google.com
KL Sampaio, ACT Biasoto… - Journal of the Science of …, 2015 - Wiley Online Library
BACKGROUND The aim of this study was to compare the performance of the following techniques on the isolation of volatiles of importance for the aroma/flavor of fresh cashew apple …
Number of citations: 17 onlinelibrary.wiley.com
A Mannucci, A Serra, D Remorini, A Castagna… - LWT-Food Science and …, 2017 - Elsevier
This study aimed to detect possible changes in the volatile organic compounds (VOCs) of Fuji apples induced by gelatin-based edible coating (EC), during 21 days of storage at room …
Number of citations: 22 www.sciencedirect.com
ACT Biasoto, K de Lemos Sampaio… - Food Research …, 2015 - Elsevier
Concentrating cashew apple juice alters the beverage aroma and flavor, compromising consumer acceptability of the concentrated beverage. To understand the mechanisms involved …
Number of citations: 20 www.sciencedirect.com
C Yang, Y Wang, Z Liang, P Fan, B Wu, L Yang… - Food Chemistry, 2009 - Elsevier
Volatile aroma compounds are one of the important characteristics determining fruit quality. Evaluation of volatiles at the germplasm level is useful for future breeding efforts, aimed at …
Number of citations: 160 www.sciencedirect.com
NN Trinh, NTM Tu - Vietnam Journal of Science and Technology, 2019 - vjs.ac.vn
The intracellular aminopeptidase activities and volatile compound profile of isolated halophilic lactic acid bacteria Tetragenococcus halophilus was investigated. Tetragenococcus …
Number of citations: 1 vjs.ac.vn

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